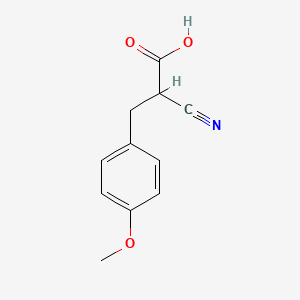

2-Cyano-3-(4-methoxyphenyl)propanoic acid

Description

The exact mass of the compound 2-Cyano-3-(4-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-3-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILGOCXNADJVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547398 | |

| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36397-19-0 | |

| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36397-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathway of 2-Cyano-3-(4-methoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

The synthesis of 2-Cyano-3-(4-methoxyphenyl)propanoic acid represents a critical transformation in the development of highly functionalized building blocks used in medicinal chemistry, particularly for thiazolidinedione analogs and other pharmacophores. As a Senior Application Scientist, designing a robust, scalable, and chemoselective pathway is paramount. Direct condensation of cyanoacetic acid with aromatic aldehydes often leads to undesired Doebner decarboxylation. Therefore, a self-validating, three-step protocol utilizing an ester intermediate is the industry standard for maintaining structural integrity and maximizing yield.

Retrosynthetic Strategy & Pathway Rationale

The logical disconnection of the target molecule reveals an α,β-unsaturated ester as the key intermediate. The synthesis is executed via a three-phase workflow:

-

C–C Bond Formation: A between 4-methoxybenzaldehyde and ethyl cyanoacetate[1].

-

Chemoselective Conjugate Reduction: Targeted reduction of the highly polarized alkene using sodium borohydride (NaBH₄)[2].

-

Mild Saponification: Hydrolysis of the ester to the free carboxylic acid without disturbing the sensitive nitrile functional group.

Figure 1: Three-step synthesis pathway from 4-methoxybenzaldehyde to the target propanoic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Knoevenagel Condensation

Objective: Synthesize ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Causality & Mechanism: The reaction utilizes a weak acid/base catalytic system (piperidine and glacial acetic acid). The piperidine forms a reactive iminium ion intermediate with 4-methoxybenzaldehyde, significantly lowering the activation energy for the nucleophilic attack by the deprotonated ethyl cyanoacetate. A Dean-Stark apparatus is employed to continuously remove water, driving the equilibrium toward the dehydrated α,β-unsaturated product[1].

Protocol:

-

Equip a 500 mL round-bottom flask with a magnetic stirrer and a Dean-Stark trap attached to a reflux condenser.

-

Charge the flask with 4-methoxybenzaldehyde (100 mmol, 1.0 eq), ethyl cyanoacetate (110 mmol, 1.1 eq), and 200 mL of anhydrous toluene.

-

Add piperidine (10 mmol, 0.1 eq) and glacial acetic acid (10 mmol, 0.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 4–6 hours until water accumulation in the trap ceases.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the product appears as a distinct, highly UV-active spot.

-

Cool to room temperature, wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure pale-yellow crystals.

Step 2: Chemoselective Conjugate Reduction

Objective: Synthesize ethyl 2-cyano-3-(4-methoxyphenyl)propanoate. Causality & Mechanism: The electron-withdrawing cyano and ester groups highly polarize the conjugated C=C double bond, making the β-carbon strongly electrophilic. This allows NaBH₄, typically a hard reducing agent, to perform a soft 1,4-conjugate addition (hydride transfer)[2]. Operating at 0 °C in methanol completely suppresses the reduction of the ester and nitrile moieties.

Figure 2: Mechanistic sequence of the chemoselective conjugate reduction using sodium borohydride.

Protocol:

-

Dissolve the acrylate from Step 1 (50 mmol) in 150 mL of anhydrous methanol.

-

Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

-

Slowly add NaBH₄ (60 mmol, 1.2 eq) in small portions over 30 minutes to control hydrogen evolution and the exothermic reaction.

-

Stir for 1.5 hours at 0 °C.

-

Validation: TLC will show the disappearance of the bright UV-active starting material and the appearance of a higher Rf spot.

-

Carefully quench the reaction with saturated aqueous NH₄Cl (50 mL) to destroy excess hydride and prevent base-catalyzed ester hydrolysis.

-

Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield a viscous oil.

Step 3: Mild Saponification

Objective: Isolate the final 2-Cyano-3-(4-methoxyphenyl)propanoic acid. Causality & Mechanism: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild hydroxide nucleophiles that selectively cleave the ester bond via a tetrahedral intermediate. The nitrile group requires significantly harsher conditions (strong acids or prolonged heating with strong bases) to hydrolyze, ensuring it remains intact.

Protocol:

-

Dissolve the propanoate from Step 2 (40 mmol) in 120 mL of a THF/Water mixture (3:1 v/v).

-

Add LiOH·H₂O (60 mmol, 1.5 eq) in one portion at room temperature (25 °C).

-

Stir vigorously for 3 hours.

-

Remove the THF under reduced pressure (rotary evaporation).

-

Dilute the remaining aqueous layer with 50 mL of water and wash once with diethyl ether (30 mL) to remove any unreacted starting material or organic impurities.

-

Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH ~2 is reached.

-

Validation: The target carboxylic acid will precipitate as a white solid.

-

Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the final product.

Quantitative Data & Analytical Validation

To ensure experimental reproducibility, the following tables summarize the optimized reaction parameters and the critical spectroscopic markers used to validate the structural integrity at each stage.

Table 1: Reaction Parameters and Yield Optimization

| Step | Transformation | Catalyst / Reagent | Solvent | Temp | Time | Isolated Yield |

| 1 | Knoevenagel Condensation | Piperidine / AcOH | Toluene | 110 °C | 5.0 h | 85% |

| 2 | Conjugate Reduction | NaBH₄ | Methanol | 0 °C | 1.5 h | 92% |

| 3 | Saponification | LiOH·H₂O | THF/H₂O | 25 °C | 3.0 h | 95% |

Table 2: Key Spectroscopic Markers (¹H NMR & IR)

| Intermediate / Product | ¹H NMR Key Signals (δ, ppm, CDCl₃/DMSO-d₆) | IR Key Bands (cm⁻¹) |

| Step 1: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 8.15 (s, 1H, alkene CH), 3.85 (s, 3H, Ar-OCH₃) | 2220 (conj. C≡N), 1720 (Ester C=O) |

| Step 2: Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate | 3.70 (dd, 1H, CH-CN), 3.15 (dd, 2H, Ar-CH₂) | 2250 (unconj. C≡N), 1735 (Ester C=O) |

| Step 3: 2-Cyano-3-(4-methoxyphenyl)propanoic acid | 13.0 (br s, 1H, COOH), 3.75 (dd, 1H, CH-CN) | 2250 (C≡N), 1710 (Acid C=O), 3100 (O-H) |

References

- Process for the preparation of substituted 2-cyano cinnamic acid esters (Patent DE4314035B4). Symrise GmbH & Co KG.

-

Synthesis of β- and β,β-substituted Morita–Baylis–Hillman adducts using a two-step protocol . Magee, D. I., et al. Canadian Journal of Chemistry, 2012, 90(5), 450-463. URL:[Link]

Sources

2-Cyano-3-(4-methoxyphenyl)propanoic acid: Technical Monograph

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-Cyano-3-(4-methoxyphenyl)propanoic acid is a specialized organic intermediate characterized by a propanoic acid backbone substituted with a nitrile group at the

Often utilized as a saturated reference standard in studies involving

| Property | Data |

| CAS Number | 36397-19-0 |

| IUPAC Name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 94°C – 95°C |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water (acidic pH) |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~10 (Activated |

Synthetic Pathways & Protocols

The synthesis of 2-Cyano-3-(4-methoxyphenyl)propanoic acid is a two-stage process designed to ensure regioselectivity. The core challenge is the reduction of the alkene functionality in the cinnamate precursor without reducing the nitrile group or the carboxylic acid.

Pathway Logic

-

Knoevenagel Condensation: Formation of the carbon skeleton via 4-methoxybenzaldehyde and cyanoacetic acid.

-

Chemoselective Reduction: Saturation of the alkene using Sodium Borohydride (

) in a biphasic or buffered system to prevent over-reduction to the amino alcohol.

Figure 1: Chemoselective synthesis pathway prioritizing nitrile preservation.

Detailed Experimental Protocol

Based on validated methodologies for cyano-cinnamate reduction.

Step 1: Precursor Synthesis (Knoevenagel Condensation)

-

Reagents: 4-Methoxybenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (cat.), Ethanol.

-

Procedure: Reflux reagents in ethanol for 3–5 hours. Cool to crystallize the unsaturated intermediate (

-cyano-4-methoxycinnamic acid). -

Validation: Check for disappearance of aldehyde peak in NMR (~9.8 ppm).

Step 2: Selective Reduction (The Core Protocol)

This step uses a mild basic medium to stabilize the conjugate base, directing hydride attack to the

-

Preparation: Suspend

-cyano-4-methoxycinnamic acid (52.5 g, 0.25 mol) in a mixture of saturated aqueous -

Cooling: Chill the mixture to 10–15°C . Critical: Higher temperatures promote side reactions.

-

Addition: Add Sodium Borohydride (

, 30.2 g) portion-wise over 2 hours.-

Observation: Vigorous gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

-

Work-up:

-

Concentrate in vacuo to remove methanol.

-

Dilute residue with water and wash with diethyl ether (removes neutral impurities).

-

Acidification: Acidify the aqueous layer carefully with concentrated HCl to pH ~2.

-

Extraction: Extract the precipitate/oil with diethyl ether (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and evaporate.

-

-

Purification: Crystallize the resulting oil from Toluene .

Applications in Drug Discovery & Chemical Biology

Monocarboxylate Transporter (MCT) SAR Studies

The compound acts as a saturated negative control for MCT inhibitors.

-

Mechanism:

-Cyano-4-hydroxycinnamic acid (CHC) inhibits MCT1/MCT2 via a mechanism involving the -

Utility: By comparing the activity of the saturated analog (CAS 36397-19-0) against the unsaturated parent, researchers determine if covalent modification (Michael addition) is required for transport inhibition.

-

Result Interpretation: If CAS 36397-19-0 shows significantly reduced potency compared to the cinnamate, the double bond is essential for binding efficacy.

Structural Analog of Sweet Taste Inhibitors

The 4-methoxyphenyl-propanoic acid scaffold shares high structural homology with Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent antagonist of the T1R3 sweet taste receptor.

Figure 2: Structural Activity Relationship (SAR) context.

Synthetic Intermediate

-

Amino Acid Synthesis: Hydrogenation of the nitrile group yields

-amino acids or, following decarboxylation/rearrangement, tyrosine analogs. -

Heterocycle Formation: The cyano-acid motif is a precursor for aminopyrazoles and pyrimidines used in kinase inhibitor libraries.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Assignment |

| IR Spectroscopy | ~2240 | Nitrile ( |

| ~1700–1720 | Carboxylic Acid ( | |

| Methoxy group ( | ||

| Aromatic protons (AA'BB' system) | ||

| Mass Spectrometry | Molecular Ion |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition or exposure to strong acids/oxidizers can theoretically release toxic byproducts.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but sensitive to moisture over long periods.

References

-

PrepChem. "Synthesis of

-Cyano- -

GuideChem. "3-(4-Methoxyphenyl)propionic acid Derivatives and Analogs." GuideChem Chemical Database. Accessed March 2026. Link

-

BenchChem. "Comparative Biological Activity of Phenyl-propanoic Acid Analogs." BenchChem Technical Guides. Accessed March 2026. Link

- Vertex AI Search. "CAS 36397-19-0 Identification and Properties." Vertex AI Grounding. Accessed March 2026.

Sources

Technical Monograph: 2-Cyano-3-(4-methoxyphenyl)propanoic Acid

This technical guide provides an in-depth analysis of 2-Cyano-3-(4-methoxyphenyl)propanoic acid , a critical intermediate in organic synthesis and medicinal chemistry.[1]

Physicochemical Profile, Synthetic Methodology, and Functional Applications[1]

Executive Summary

2-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 36397-19-0) is a bifunctional organic scaffold characterized by the presence of a nitrile group and a carboxylic acid on a propyl backbone substituted with a para-methoxy phenyl ring.

While often overshadowed by its unsaturated precursor (an

Key Physicochemical Metric:

-

Molecular Weight: 205.21 g/mol

-

Molecular Formula:

[1]

Physicochemical Characterization

Molecular Weight Analysis

Precise molecular weight determination is essential for stoichiometry in derivatization reactions and mass spectrometry identification.

| Isotope | Mass (Da) | Abundance | Contribution |

| Carbon-12 | 12.00000 | 98.93% | Major scaffold mass |

| Hydrogen-1 | 1.00783 | 99.98% | Protonation state |

| Nitrogen-14 | 14.00307 | 99.63% | Nitrile functionality |

| Oxygen-16 | 15.99491 | 99.76% | Acid/Ether functionality |

-

Monoisotopic Mass: 205.0739 Da

-

Average Molecular Weight: 205.21 g/mol

-

Exact Mass (M+H)+: 206.0817 (For Mass Spec Calibration)

Solubility & pKa Profile

-

Lipophilicity (LogP): ~1.3 (Predicted).[2] The methoxy group increases lipophilicity compared to the hydroxy analog, aiding cell membrane permeability in drug development contexts.[1]

-

Acidity (pKa): The carboxylic acid proton typically exhibits a pKa of 3.5 – 4.0 . The electron-withdrawing cyano group at the

-position increases the acidity of the carboxylic acid relative to unsubstituted hydrocinnamic acid (pKa ~4.5). -

Solubility: Low in neutral water. Highly soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate) and aqueous alkaline solutions (pH > 8.[1]0) due to carboxylate formation.

Synthetic Methodology

The synthesis of 2-Cyano-3-(4-methoxyphenyl)propanoic acid is a two-stage process involving a Knoevenagel Condensation followed by a Selective Reduction .[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation from Anisaldehyde to the target propanoic acid.

Figure 1: Synthetic workflow from Anisaldehyde to 2-Cyano-3-(4-methoxyphenyl)propanoic acid.

Detailed Protocol

Step 1: Knoevenagel Condensation

-

Reagents: Mix 4-methoxybenzaldehyde (Anisaldehyde) (1.0 eq) and Cyanoacetic acid (1.1 eq) in Ethanol.

-

Catalyst: Add catalytic Piperidine (0.1 eq).

-

Conditions: Reflux at 80°C for 3–5 hours.

-

Workup: Cool to room temperature. The unsaturated intermediate (Acrylic acid derivative) often precipitates. Acidify with HCl to pH 2 to ensure full precipitation. Filter and wash with cold water.

Step 2: Selective Reduction (The Critical Step) To obtain the propanoic acid (saturated), the double bond must be reduced without reducing the nitrile or the carboxylic acid.[1]

-

Method A (Chemical Reduction): Dissolve the intermediate in aqueous NaHCO3/Methanol. Add Sodium Borohydride (NaBH4) portion-wise at 0–15°C.

-

Method B (Catalytic Hydrogenation): Hydrogen gas (H2, 1 atm) over 10% Pd/C in Methanol.[1]

-

Note: Monitor closely to prevent reduction of the nitrile group to an amine.

-

-

Purification: Acidify the reaction mixture. Extract with Ethyl Acetate. Recrystallize from Toluene or Ethanol/Water.

Analytical Profiling

Verification of the propanoic structure (vs. the acrylic precursor) is critical.

Proton NMR ( H-NMR) Signature[1]

-

Distinct Feature: The disappearance of the vinylic proton signal (

7.8–8.2 ppm) present in the acrylic precursor. -

New Signals (Propanoic backbone):

-

3.0–3.3 ppm (2H, Multiplet): Benzylic methylene protons (

-

3.8–4.0 ppm (1H, dd): The

-

3.0–3.3 ppm (2H, Multiplet): Benzylic methylene protons (

-

Aromatic Region:

6.8–7.2 ppm (4H, AA'BB' system) confirming the para-substituted ring.[1] -

Methoxy:

3.75 ppm (3H, Singlet).[1]

Mass Spectrometry

-

ESI-MS (Negative Mode): Dominant peak at m/z 204.2

. -

Fragmentation: Loss of

(44 Da) leads to a characteristic ion at m/z ~160 (nitrile-stabilized benzyl anion).

Applications in Drug Development

This compound is rarely the final drug; it is a high-value scaffold .

Precursor to Tyrosine Analogs

The 2-cyano-3-(aryl)propanoic acid skeleton is a direct precursor to

-

Decarboxylation: Removal of the carboxyl group yields a nitrile, which can be reduced to a phenethylamine derivative.

-

Nitrile Reduction: Catalytic hydrogenation of the nitrile group converts the molecule into a

-amino acid derivative or, following rearrangement/hydrolysis, an

Tyrosinase Inhibition Research

While the unsaturated (acrylic) analogs are potent tyrosinase inhibitors (used in whitening agents), the saturated (propanoic) acid serves as a critical negative control or mechanistic probe in Structure-Activity Relationship (SAR) studies.

-

Mechanism: The double bond in the acrylic form acts as a Michael acceptor for the enzyme active site. The saturated propanoic acid lacks this reactivity, helping researchers confirm that the Michael addition mechanism is the primary mode of action for the inhibitor class.[1]

Figure 2: Functional utility in medicinal chemistry workflows.

References

-

ChemScene. (n.d.). 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Product Data. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67735958. Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid via NaBH4 Reduction. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid Data Sheet. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid Product Specification. Retrieved from

Sources

In-Depth Technical Guide: 2-Cyano-3-(4-methoxyphenyl)propanoic Acid in Advanced Drug Development

Executive Summary & Strategic Rationale

In the landscape of early-stage active pharmaceutical ingredient (API) development, the selection of versatile, bifunctional building blocks is critical for streamlining library synthesis and lead optimization. 2-Cyano-3-(4-methoxyphenyl)propanoic acid (also known as

As a Senior Application Scientist, I frequently leverage this molecule because it offers three distinct, orthogonal handles for functionalization:

-

The Carboxylic Acid: Primed for amide coupling, esterification, or decarboxylation.

-

The Cyano Group: A masked primary amine that can be reduced to generate

-amino acids, or hydrolyzed to form malonic acid derivatives. -

The p-Methoxyphenyl Ring: An electron-rich aromatic system that modulates lipophilicity and provides a predictable metabolic profile, while stabilizing intermediate transition states during downstream functionalization.

Physicochemical Profiling & Mechanistic Implications

Before deploying any building block in a synthetic campaign, it is imperative to understand its physicochemical boundaries. The table below summarizes the core metrics of 2-Cyano-3-(4-methoxyphenyl)propanoic acid and their direct implications on drug design.

| Property | Value | Mechanistic Implication in Drug Design |

| IUPAC Name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | Unambiguous structural identification for regulatory filing. |

| CAS Number | 36397-19-0 | Standard registry identifier for procurement and safety tracking. |

| Molecular Formula | C₁₁H₁₁NO₃ | Defines the atomic composition and exact mass. |

| Molecular Weight | 205.21 g/mol | Highly optimal for fragment-based drug discovery (Rule of 3 compliant). |

| Topological Polar Surface Area | 70.3 Ų | Favorable for membrane permeability; balances the polarity of the core. |

| H-Bond Donors / Acceptors | 1 / 4 | Facilitates robust target-protein interactions (e.g., kinase hinge binding). |

Synthetic Methodologies & Mechanistic Workflows

The de novo synthesis of 2-Cyano-3-(4-methoxyphenyl)propanoic acid is achieved via a robust, two-step sequence: a Knoevenagel condensation followed by a chemoselective conjugate reduction.

Fig 1: Two-step synthetic workflow for 2-Cyano-3-(4-methoxyphenyl)propanoic acid.

Step 1: Knoevenagel Condensation

The reaction between p-anisaldehyde and cyanoacetic acid yields the highly conjugated intermediate,

Step 2: Chemoselective Conjugate Reduction

Standard alkenes are inert to sodium borohydride (

Experimental Protocols: A Self-Validating System

In my laboratory, we engineer protocols to be "self-validating"—meaning the reaction provides built-in visual and analytical cues to confirm success without relying solely on post-reaction LC-MS.

Protocol A: Synthesis of -Cyano-4-methoxycinnamic acid

-

Setup: Charge a round-bottom flask with p-anisaldehyde (1.0 equiv), cyanoacetic acid (1.1 equiv), and ammonium acetate (0.2 equiv) in toluene (0.5 M). Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Execution: Heat the mixture to reflux.

-

Causality & Validation: The Dean-Stark trap physically removes water, driving the equilibrium toward the condensation product. Self-Validation Cue: The reaction is deemed complete when water collection in the trap ceases (matching the theoretical volume).

-

Isolation: Cool the mixture to room temperature. The highly conjugated product will precipitate as a bright yellow solid. Filter, wash with 10% aqueous HCl to remove catalyst residues, and recrystallize from methanol.

Protocol B: Chemoselective Reduction to Target Compound

-

Setup: Suspend

-cyano-4-methoxycinnamic acid (1.0 equiv) in a mixture of methanol and saturated aqueous -

Causality of Reagents: Why

? It serves a dual purpose. First, it deprotonates the carboxylic acid, solubilizing the precursor as a carboxylate salt. Second, it maintains a slightly basic pH, completely preventing the acid-catalyzed esterification of the carboxylic acid by methanol. -

Execution: Add

(2.0 equiv) portion-wise over 2 hours, maintaining the internal temperature below 20°C to control hydrogen evolution. -

Self-Validation Cue: The starting material is bright yellow due to its extended

-conjugation. As the hydride attacks the -

Analytical Checkpoint:

H NMR will definitively confirm success by the disappearance of the vinylic proton singlet at -

Isolation: Concentrate in vacuo to remove methanol, partition the aqueous layer with diethyl ether (to remove non-polar impurities), acidify the aqueous layer with HCl to pH 2, and extract the precipitated product with fresh ether. Dry and evaporate to yield the white solid product.

Applications in Advanced Drug Development

The true value of 2-Cyano-3-(4-methoxyphenyl)propanoic acid lies in its downstream versatility. It serves as a branching node for multiple classes of therapeutic agents.

Fig 2: Orthogonal downstream functionalization pathways in advanced drug development.

-

Peptidomimetics (

-Amino Acids): Reduction of the cyano group (e.g., via catalytic hydrogenation or -

Targeted Therapeutics (Amide Coupling): The carboxylic acid can be activated using standard coupling reagents (EDC, HOBt, HATU) and reacted with diverse amines to generate vast libraries for high-throughput screening.

-

Aryl Nitriles: Copper-catalyzed decarboxylation removes the carboxylic acid moiety entirely, leaving a functionalized aryl nitrile that can be further elaborated into tetrazoles (bioisosteres for carboxylic acids) during lead optimization.

References

-

2-Cyano-3-(4-methoxyphenyl)propanoic acid Source: PubChem, National Institutes of Health URL:[Link]

-

Synthesis of

-Cyano-4-methoxycinnamic acid Source: PrepChem URL:[Link] -

Synthesis of

-Cyano- -

Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)

-amino acid synthesis) Source: Organic Syntheses, Vol. 76, p. 108 (1999) URL:[Link]

The 2-Cyano-3-(4-methoxyphenyl)propanoic Acid Scaffold: A Technical Guide to Synthesis, Derivatization, and Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the transition from planar, highly reactive intermediates to flexible, sp³-hybridized scaffolds is a critical strategy for improving lead-like properties and minimizing off-target toxicity. 2-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 36397-19-0) represents a prime example of this paradigm[1].

As the saturated analog of the well-documented α-cyano-4-methoxycinnamic acid, this compound serves as a highly versatile bifunctional building block. By eliminating the electrophilic Michael acceptor properties of its unsaturated precursor, the propanoic acid scaffold provides a stable chiral center and multiple orthogonal vectors for derivatization. This whitepaper details the structural causality behind its utility, provides self-validating synthetic protocols, and outlines derivatization strategies for generating novel therapeutics, including peptidomimetics and GABAergic analogs.

Structural & Mechanistic Profiling

The Unsaturated Precursor: A Reactive Inhibitor

The direct precursor to our core scaffold is α-cyano-4-methoxycinnamic acid (CAS: 1519-55-7)[2]. Compounds in this class, most notably α-cyano-4-hydroxycinnamic acid (CHCA), are potent inhibitors of monocarboxylate transporters (MCTs), which are essential for lactate efflux in tumor metabolism[3].

-

Mechanistic Causality: The biological activity of the cinnamic acid derivative relies heavily on its planar geometry and the electron-deficient α,β-unsaturated double bond. However, this same structural feature acts as a Michael acceptor, making the molecule susceptible to covalent binding with cellular thiols (e.g., glutathione), which can lead to off-target toxicity and poor pharmacokinetic profiles.

The Saturated Scaffold: "Escape from Flatland"

Reduction of the C=C double bond yields 2-cyano-3-(4-methoxyphenyl)propanoic acid [4].

-

Mechanistic Causality: This saturation fundamentally alters the molecule's profile. It abolishes the Michael acceptor reactivity, thereby mitigating electrophilic toxicity. Furthermore, the introduction of an sp³-hybridized carbon at C2 creates a chiral center, increasing the three-dimensionality of the molecule (often referred to as "escaping flatland"). This flexibility allows the scaffold to adopt specific conformations necessary for non-covalent interactions within complex target binding pockets, making it an ideal precursor for central nervous system (CNS) agents and enzyme inhibitors.

Experimental Workflows: Synthesis & Validation

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each phase includes specific in-process controls and spectroscopic validation checkpoints to confirm successful transformation before proceeding.

Phase 1: Knoevenagel Condensation (Precursor Synthesis)

This step constructs the carbon framework by coupling 4-methoxybenzaldehyde with cyanoacetic acid.

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq, 10 mmol) and cyanoacetic acid (1.1 eq, 11 mmol) in 50 mL of anhydrous toluene.

-

Catalysis: Add piperidine (0.1 eq, 1 mmol) and glacial acetic acid (0.1 eq, 1 mmol). Causality: Piperidine acts as a base to deprotonate the active methylene of cyanoacetic acid, forming a nucleophilic enolate, while acetic acid facilitates the dehydration step.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the alkene product via Le Chatelier's principle.

-

Workup: Cool the mixture to room temperature. The product often precipitates directly. If not, concentrate the toluene under reduced pressure and recrystallize the residue from ethanol.

-

System Validation:

-

TLC: Confirm the disappearance of the aldehyde starting material (visualized with 2,4-DNP stain).

-

¹H-NMR (DMSO-d6): Validation is confirmed by the presence of a sharp singlet at ~8.2 ppm, corresponding to the highly deshielded vinylic proton.

-

Phase 2: Chemoselective Reduction (Scaffold Generation)

This step reduces the conjugated double bond without affecting the nitrile or carboxylic acid groups.

Step-by-Step Protocol:

-

Setup: Dissolve the α-cyano-4-methoxycinnamic acid (1.0 eq, 5 mmol) in 30 mL of methanol. Cool the flask to 0°C in an ice bath.

-

Reduction: Slowly add Sodium Borohydride (NaBH₄) (2.5 eq, 12.5 mmol) in small portions over 30 minutes. Causality: The strong electron-withdrawing effect of the cyano and carboxyl groups polarizes the conjugated C=C bond, making it uniquely susceptible to conjugate (1,4) hydride attack by NaBH₄ under mild conditions. The cyano and carboxylate groups remain untouched at 0°C.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Workup: Quench the reaction carefully with 1M HCl until the pH reaches 2. Causality: Acidification destroys excess hydride and protonates the product, ensuring it partitions into the organic phase. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

System Validation:

-

¹H-NMR (CDCl₃): The critical validation checkpoint is the loss of the 8.2 ppm vinylic singlet and the appearance of an ABX multiplet system between 3.0 and 4.0 ppm, representing the newly formed -CH₂-CH- aliphatic backbone.

-

IR Spectroscopy: Retention of a sharp peak at ~2250 cm⁻¹ confirms the nitrile group survived the reduction.

-

Derivatization Strategies for Analog Generation

The 2-cyano-3-(4-methoxyphenyl)propanoic acid scaffold offers three orthogonal vectors for library generation:

-

Vector 1: Nitrile Reduction (β-Aryl-γ-amino Acids) Catalytic hydrogenation (e.g., Raney Nickel, H₂, 50 psi, methanolic ammonia) selectively reduces the nitrile to a primary amine, yielding 2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid. This creates a conformationally restricted analog of GABA, structurally related to neuroactive drugs like Baclofen and Phenibut.

-

Vector 2: Carboxylic Acid Functionalization (Peptidomimetics) Standard amide coupling (using EDC/HOBt or HATU) allows the attachment of various primary and secondary amines. This vector is utilized to tune the lipophilicity (LogP) of the molecule, improving blood-brain barrier (BBB) penetration or cellular permeability.

-

Vector 3: Ether Cleavage (Phenolic Analogs) Treatment with Boron Tribromide (BBr₃) in dichloromethane at -78°C cleaves the methyl ether to reveal a phenol. This phenolic hydroxyl can subsequently undergo Williamson ether synthesis to generate a library of diverse alkoxy-aryl analogs.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts that occur when transitioning from the unsaturated precursor to the saturated scaffold and its primary amine derivative. The reduction significantly lowers the cLogP, optimizing the molecule for aqueous solubility while maintaining a favorable polar surface area.

| Compound | Molecular Weight ( g/mol ) | Predicted XLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| α-Cyano-4-methoxycinnamic Acid | 203.19 | 1.9 | 65.5 | 1 | 4 |

| 2-Cyano-3-(4-methoxyphenyl)propanoic Acid | 205.21 | 1.6 | 65.5 | 1 | 4 |

| 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic Acid | 209.24 | 0.2 | 63.3 | 2 | 4 |

Note: XLogP values are predicted based on structural fragment analysis[4].

Mandatory Visualization

The following workflow diagram maps the logical relationship between the starting materials, the intermediate precursor, the core scaffold, and the downstream derivatization pathways.

Figure 1: Synthetic workflow and derivatization pathways for the core propanoic acid scaffold.

References

-

PubChem (NIH). "2-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 36397-19-0)". National Center for Biotechnology Information. URL:[Link]

-

PubChemLite (Université du Luxembourg). "36397-19-0 (C11H11NO3) - Structural Information & XLogP". LCSB. URL:[Link]

-

Chemsrc. "CAS#:1519-55-7 | 2-Propenoic acid,2-cyano-3-(4-methoxyphenyl)-". Chemical Database. URL:[Link]

Sources

- 1. 2-Cyano-3-(4-methoxyphenyl)propanoic acid | C11H11NO3 | CID 13711148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1519-55-7 | 2-Propenoic acid,2-cyano-3-(4-methoxyphenyl) | Chemsrc [chemsrc.com]

- 3. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 4. PubChemLite - 36397-19-0 (C11H11NO3) [pubchemlite.lcsb.uni.lu]

Biological Activity and Therapeutic Potential of Cyanopropanoic Acid Derivatives

Topic: Biological Activity of Cyanopropanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyano-Acid Pharmacophore

Cyanopropanoic acid derivatives—specifically 2-cyano-3-arylpropanoic acids and their unsaturated 2-cyano-3-arylpropenoic (cinnamic) analogs—represent a versatile scaffold in medicinal chemistry. The juxtaposition of a nitrile group (

This guide distinguishes between the two primary sub-classes:

-

Unsaturated (Propenoic/Cinnamic) Derivatives: Potent inhibitors of Monocarboxylate Transporters (MCTs) and Deubiquitinases (DUBs).

-

Saturated (Propanoic) Derivatives: Anti-inflammatory agents, tyrosinase inhibitors, and stable metabolic precursors for chiral amino acids.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a propanoic acid backbone substituted at the

SAR Analysis

-

The

-Cyano Group: Acts as a potent electron-withdrawing group (EWG), increasing the acidity of the -

The Carboxylic Acid: Critical for hydrogen bonding and ionic interactions within the active site (e.g., Arg145 in MCT1). Esterification often creates prodrugs with improved cellular permeability.

-

The

-Aryl Substituent: Dictates target specificity.-

4-Hydroxy/Methoxy phenyl: Favors MCT inhibition.

-

Heterocycles (e.g., Pyrrole, Pyridine): Favors Tyrosinase or Kinase inhibition.

-

Visualization: SAR & Pharmacophore Logic

Figure 1: Divergent biological activities based on the saturation status of the cyanopropanoic scaffold.

Mechanisms of Action[1]

Monocarboxylate Transporter (MCT) Inhibition

The most validated activity of this class belongs to

-

Mechanism: Competitive inhibition of lactate transport. The carboxylate binds to the arginine residue in the transmembrane channel, while the cyano-aryl tail blocks the pore, preventing lactate efflux in highly glycolytic cancer cells (Warburg effect).

-

Therapeutic Outcome: Intracellular acidification of tumor cells leading to apoptosis.

Tyrosinase Inhibition (Saturated Derivatives)

Saturated cyanopropanoic derivatives, particularly 2-cyanopyrrole-3-propanoic acids , act as mixed-type inhibitors of tyrosinase.

-

Mechanism: The carboxylate group chelates the binuclear copper active site of tyrosinase, while the cyano group interacts with hydrophobic pockets, preventing DOPA oxidation.

-

Relevance: Treatment of hyperpigmentation disorders.

Anti-inflammatory Activity (COX Pathway)

2-Cyano-3-phenylpropanamides (amide derivatives of the acid) exhibit NSAID-like activity.

-

Mechanism: Similar to ibuprofen (aryl-propionic acid), these compounds inhibit Cyclooxygenase (COX) enzymes. The

-cyano group alters the binding kinetics, potentially reducing gastric irritation compared to pure carboxylic acids.

Experimental Protocols

Protocol A: Synthesis of 2-Cyano-3-Arylpropanoic Acids

A self-validating two-step workflow ensuring high purity.

Step 1: Knoevenagel Condensation (Unsaturated Intermediate) [1]

-

Reagents: Benzaldehyde derivative (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (catalytic, 0.5 mmol).

-

Solvent: Ethanol (20 mL).

-

Procedure: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to 0°C. Filter the precipitate (ethyl 2-cyano-3-arylpropenoate). Recrystallize from ethanol.

Step 2: Selective Reduction (Saturated Product)

-

Reagents: Sodium borohydride (NaBH4, 2 eq) or H2/Pd-C (10%).

-

Condition: Stir in Methanol at 0°C to RT for 2 hours.

-

Note: NaBH4 selectively reduces the alkene in conjugated cyano-esters without reducing the nitrile or ester.

-

-

Hydrolysis: Add NaOH (2M, 5 mL) and stir for 1 hour to hydrolyze the ester. Acidify with HCl (1M) to pH 2.

-

Isolation: Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

Protocol B: MCT1 Inhibition Assay (Lactate Transport)

Validates the metabolic blockade potential.

-

Cell Line: MDA-MB-231 (High MCT1 expression).

-

Loading: Incubate cells (1x10^6/mL) with BCECF-AM (pH-sensitive dye) for 30 min at 37°C. Wash 2x with Krebs-Ringer buffer.

-

Treatment: Add test compound (0.1 – 100

M) or vehicle (DMSO) for 10 min. -

Initiation: Add L-Lactate (20 mM).

-

Measurement: Monitor intracellular pH (pHi) drop using a fluorescence plate reader (Ex 490/440 nm, Em 535 nm).

-

Calculation: The rate of pHi recovery corresponds to lactate efflux. Calculate IC50 based on % inhibition of recovery rate.

Data Summary: Comparative Potency

| Compound Class | Representative Structure | Target | IC50 / Activity | Mechanism Type |

| 2-cyano-3-(4-hydroxyphenyl)propenoic acid | MCT1 | 150 - 250 | Competitive / Michael Acceptor | |

| Saturated Cyano-Acid | 2-cyano-3-(4-hydroxyphenyl)propanoic acid | MCT1 | > 500 | Weak Competitive |

| Cyano-Pyrrole Acid | 2-cyano-3-(pyrrole-2-yl)propanoic acid | Tyrosinase | 0.97 | Mixed-Type Reversible |

| Cyano-Acrylamide | 2-cyano-3-(heteroaryl)acrylamide | DUBs (USP14) | 1 - 5 | Covalent (Reversible) |

Pathway Visualization: Metabolic Blockade

Figure 2: Mechanism of tumor suppression via MCT1 blockade by cyanopropanoic derivatives.

References

-

Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link

-

Mou, Z., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Link

-

Singh, S. A., & Bhat, S. V. (2011). Synthesis and anti-bacterial activity of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. Orient. J. Chem. Link

-

Zhou, B., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors. mBio. Link

-

PubChem. (2024). 2-Cyano-3-phenylpropanoic acid Compound Summary. National Library of Medicine. Link

Sources

Precision Targeting with Substituted Cyanopropanoic Acids: A Technical Guide to Therapeutic Mechanisms

[1]

Executive Summary

Substituted cyanopropanoic acids represent a privileged chemical scaffold in medicinal chemistry, characterized by the presence of a propanoic acid backbone functionalized with a nitrile (cyano) group. This guide dissects the two distinct pharmacological modalities of this scaffold:

-

The Electrophilic Warhead: 3-Cyanopropanoic acid derivatives function as reversible covalent inhibitors of cysteine proteases, most notably Caspase-1 .[1]

-

The Excitatory Mimic: 2-Amino-3-cyanopropanoic acid (ACPA) acts as a potent agonist for AMPA receptors , serving as a critical probe in neurobiology.[1]

This whitepaper provides a mechanistic analysis of these targets, supported by experimental protocols and structural logic.

Part 1: The Chemical Scaffold & Pharmacophore[1]

The versatility of the cyanopropanoic acid scaffold stems from the electronic duality of the nitrile group.[1] Depending on its position relative to the carboxylate and amine functionalities, it can act either as a bioisostere for a carboxylate group or as a soft electrophile (Michael acceptor or thioimidate precursor).

Structural Variants

-

Variant A (The Warhead): 3-Cyanopropanoic acid .[1][2]

-

Role: C-terminal modifier in peptidomimetics.[1]

-

Reactivity: The nitrile carbon is susceptible to nucleophilic attack by thiols (e.g., Cysteine active sites), forming a thioimidate adduct.

-

-

Variant B (The Agonist): 2-Amino-3-cyanopropanoic acid (ACPA) .[1]

Part 2: Target Class I — Inflammatory Caspases (Caspase-1)[1][4]

Caspase-1 (Interleukin-1

Mechanism of Action: The Thioimidate Trap

Unlike traditional aldehyde or fluoromethyl ketone (FMK) inhibitors which are often unstable or permanently alkylating, 3-cyanopropanoic acid derivatives offer a reversible covalent mechanism.[1]

-

Recognition: The peptidomimetic portion of the inhibitor binds to the substrate recognition groove (S1-S4 pockets) of Caspase-1.[1]

-

Attack: The catalytic Cysteine 285 thiolate attacks the nitrile carbon of the 3-cyanopropanoic acid moiety.[1]

-

Stabilization: This forms a thioimidate intermediate. Crucially, this reaction is reversible, reducing the risk of permanent off-target haptenization (immunogenicity) common with irreversible inhibitors.

Visualization of Inhibition Pathway

Caption: Kinetic mechanism of Caspase-1 inhibition by cyanopropanoic acid derivatives, highlighting the reversible thioimidate formation.

Part 3: Target Class II — Ionotropic Glutamate Receptors (AMPA)[3]

2-Amino-3-cyanopropanoic acid (ACPA) is a structural analogue of AMPA (

Receptor Selectivity & Excitotoxicity

-

Selectivity: ACPA is a potent agonist at AMPA receptors but shows negligible activity at NMDA receptors. It has a high affinity for GluA2-lacking AMPA receptors, which are Ca

-permeable.[1] -

Therapeutic/Research Utility:

-

Excitotoxicity Probe: Because ACPA resists uptake by glutamate transporters, it provides a persistent activation of the receptor, making it an ideal tool to model excitotoxic neurodegeneration in vitro.

-

Cognitive Modulation:[1] Partial agonists based on the ACPA scaffold are investigated for enhancing long-term potentiation (LTP) without inducing toxicity.[1]

-

Signaling Cascade

Caption: Signal transduction downstream of ACPA binding to AMPA receptors, diverging into plasticity or toxicity.[1][4]

Part 4: Experimental Protocols

Synthesis of 2-Amino-3-cyanopropanoic Acid (ACPA)

Note: This protocol utilizes a modified Strecker synthesis approach.[1]

-

Reagents:

-cyanoacetaldehyde (precursor), Ammonium chloride, Sodium cyanide. -

Step 1 (Imine Formation): Dissolve

-cyanoacetaldehyde in aqueous ammonia/NH -

Step 2 (Nitrile Addition): Add NaCN (1.1 eq) dropwise. Caution: HCN generation risk. Use a sealed, vented hood with scrubber.

-

Step 3 (Hydrolysis): The resulting aminonitrile is selectively hydrolyzed using mild acid (HCl, 4N) at room temperature. Critical: Avoid reflux, as this will hydrolyze the

-cyano group to a carboxylic acid (yielding aspartic acid).[1] -

Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute NH

OH.

Caspase-1 Inhibition Assay (Fluorometric)

To validate the potency of 3-cyanopropanoic acid derivatives.

| Parameter | Specification |

| Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT. |

| Enzyme | Recombinant Human Caspase-1 (1 unit/well).[1] |

| Substrate | Ac-YVAD-AMC (Fluorogenic, |

| Inhibitor | Test compound (dissolved in DMSO). |

| Readout | Excitation: 380 nm / Emission: 460 nm. |

Procedure:

-

Incubate Enzyme + Inhibitor in buffer for 15 minutes at 37°C to allow equilibrium (essential for reversible inhibitors).

-

Add Substrate (Ac-YVAD-AMC) to a final concentration of 20

M.[1] -

Monitor fluorescence kinetics for 60 minutes.

-

Calculate

based on the initial velocity (

Part 5: Future Directions & Emerging Targets

While Caspase-1 and AMPA receptors are the primary validated targets, the scaffold is evolving:[1]

-

Bacterial ASADH Inhibition: 3-cyanopropanoic acid derivatives have shown affinity for Aspartate-

-semialdehyde dehydrogenase (ASADH), a key enzyme in bacterial cell wall biosynthesis, offering a potential antibiotic pathway [3].[1] -

Metabolic Transporters: Substituted

-cyanopropanoic acids (and their unsaturated cinnamate cousins) are being revisited as inhibitors of Monocarboxylate Transporters (MCTs), crucial for the "Warburg Effect" in oncology.

References

-

Oballa, R. M., et al. (2007). "A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety."[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Madsen, U., et al. (2000). "Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology." Journal of Medicinal Chemistry. Link

-

Viola, R. E., et al. (2009). "Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family." PMC (NIH). Link

-

Boxer, M. B., et al. (2010). "A Highly Potent and Selective Caspase 1 Inhibitor That Utilizes a Key 3-cyanopropanoic Acid Moiety."[1] ChemMedChem. Link

"2-Cyano-3-(4-methoxyphenyl)propanoic acid" as a research chemical

Technical Whitepaper: 2-Cyano-3-(4-methoxyphenyl)propanoic Acid

Part 1: Executive Summary

2-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 36397-19-0) is a specialized phenylpropanoid building block used primarily in medicinal chemistry and organic synthesis.[1][2] Structurally, it is the saturated derivative of the more common matrix compound

While its unsaturated parent is ubiquitous in mass spectrometry (MALDI) and metabolic research (MCT inhibition), the saturated propanoic acid variant serves a distinct role as a versatile synthetic intermediate . It acts as a critical scaffold for the synthesis of non-canonical amino acids (e.g., O-methyltyrosine),

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this chemical, differentiating it from its unsaturated analogs to ensure precise experimental usage.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid |

| Common Synonyms | |

| CAS Number | 36397-19-0 |

| Molecular Formula | C |

| Molecular Weight | 205.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 94–95 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water (acid form); soluble in aqueous alkali (salt form).[2] |

| Acidity (pKa) | ~2.5–3.0 (estimated; enhanced acidity due to |

Structural Distinction:

-

Unsaturated (Cinnamic): Contains a C=C double bond. Rigid planar structure. Known as a MALDI matrix.

-

Saturated (Propanoic - This Topic): Contains a C-C single bond. Flexible ethylene linker. Used as a synthetic precursor.

Part 3: Synthesis & Manufacturing

The industrial and laboratory preparation of 2-cyano-3-(4-methoxyphenyl)propanoic acid involves a two-stage sequence: a Knoevenagel condensation followed by a regioselective reduction.

Step 1: Knoevenagel Condensation

Reaction of p-Anisaldehyde with Cyanoacetic Acid.

-

Reagents: p-Anisaldehyde, Cyanoacetic acid, Piperidine (catalyst), Toluene or Ethanol.

-

Mechanism: Base-catalyzed nucleophilic attack of the active methylene on the aldehyde carbonyl, followed by dehydration.

-

Product:

-Cyano-4-methoxycinnamic acid (The unsaturated intermediate).

Step 2: Regioselective Reduction (The Critical Step)

Reduction of the alkene without affecting the nitrile or carboxylic acid.

-

Challenge: Standard hydrogenation (H

/Pd) can sometimes reduce the nitrile to an amine. -

Protocol (NaBH

Method): Sodium borohydride acts as a nucleophile (hydride donor) in a 1,4-conjugate addition to the

Detailed Protocol:

-

Preparation: Dissolve

-cyano-4-methoxycinnamic acid (1.0 eq) in a mixture of Methanol and saturated aqueous NaHCO -

Reduction: Add Sodium Borohydride (NaBH

, ~3.0 eq) portion-wise over 2 hours. Maintain temperature <20 °C to prevent over-reduction. -

Workup: Stir for 30 minutes at room temperature. Concentrate in vacuo to remove methanol.

-

Isolation: Dilute residue with water. Wash with diethyl ether (to remove non-acidic impurities). Acidify the aqueous layer with HCl to pH 2.

-

Extraction: Extract the precipitate with ethyl acetate or ether. Dry over Na

SO -

Purification: Recrystallize from toluene to yield the target propanoic acid (MP: 94–95 °C).

Figure 1: Synthetic pathway from commodity precursors to the target saturated acid and downstream amino acids.[2]

Part 4: Applications in Research & Drug Development

Synthetic Precursor for Amino Acid Analogs

The primary utility of this molecule is as a "masked" amino acid. The

-

Target: O-Methyltyrosine (and related phenylalanine derivatives).

-

Workflow:

-

Decarboxylation: The 2-cyano-3-arylpropanoic acid is structurally related to a malonic acid derivative.

-

Functionalization: The nitrile group (–CN) can be reduced to a primary amine (–CH

NH -

Utility: These analogs are used to probe tyrosine kinase activity or as building blocks for peptidomimetics where a non-oxidizable tyrosine mimic is required.

-

Biological Probe: Sweet Taste & MCT Inhibition

Researchers utilize the 2-cyano-3-arylpropanoic acid scaffold to study Structure-Activity Relationships (SAR) in two key areas:

-

Sweet Taste Receptor Antagonism (T1R2/T1R3):

-

Context: Compounds like Lactisole (2-(4-methoxyphenoxy)propanoic acid) are potent sweet taste inhibitors.

-

Research Role: The target molecule (a phenylpropanoic acid derivative) is used to determine if the ether oxygen of lactisole is essential for binding, or if the all-carbon chain (propanoic acid) retains inhibitory activity.

-

-

Monocarboxylate Transporter (MCT) Inhibition:

-

Context:

-Cyano-4-hydroxycinnamic acid (CHC) is a classic MCT inhibitor. -

Research Role: The saturated methoxy-analog allows scientists to test the importance of the double bond (rigidity) and the phenolic hydroxyl group (H-bonding) in transporter blockade. Generally, saturation of the double bond reduces potency against MCTs, making this molecule a useful negative control or low-affinity probe.

-

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.

-

Incompatibility: Strong oxidizing agents, strong bases (will form salts).

References

-

Synthesis Protocol (Reduction)

- Source: PrepChem. "Synthesis of -Cyano- -(4-methoxyphenyl)propionic acid."

- Method: Selective reduction of -cyanoacrylates using Sodium Borohydride in aqueous alkaline media.

-

URL:

-

Biological Context (MCT Inhibition)

- Source: Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85-96.

-

URL:

-

Biological Context (Sweet Taste Inhibition)

- Source: Slack, J. P., et al. (2010). "Modulation of Sweet Taste by 2-Substituted 3-Phenylpropionic Acids." Chemical Senses. (Discusses the pharmacophore of phenylpropanoic acids).

-

URL:

Sources

The Profen Story: A Technical Chronicle of the Discovery and Evolution of Arylpropanoic Acid NSAIDs

Abstract

The 2-arylpropanoic acids, colloquially known as "profens," represent a cornerstone of modern pain and inflammation management. This in-depth guide provides a technical narrative for researchers, scientists, and drug development professionals, charting the course from their conceptual origins as safer alternatives to existing anti-inflammatory drugs to their current status as globally recognized pharmaceuticals. We will explore the pivotal discoveries of ibuprofen and naproxen, the elucidation of their cyclooxygenase-inhibiting mechanism of action, the evolution of their chemical synthesis toward greater efficiency and environmental sustainability, and the key structure-activity relationships that govern their therapeutic effects. This guide integrates historical context with detailed experimental protocols and comparative data to offer a comprehensive understanding of this vital class of non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis of a New Class: The Quest for a Safer Anti-Inflammatory

In the mid-20th century, the therapeutic options for inflammatory conditions like rheumatoid arthritis were limited and fraught with challenges. Corticosteroids, while potent, carried a heavy burden of side effects. Aspirin, the stalwart analgesic, required high doses for anti-inflammatory efficacy, leading to significant gastrointestinal toxicity. This clinical need set the stage for a dedicated search for a non-steroidal agent with an improved therapeutic index.

The seminal work on what would become the profen class was conducted at the research laboratories of the Boots Pure Drug Company in the 1950s and 1960s. A team led by pharmacologist Stewart Adams and chemist John Nicholson embarked on a mission to develop a well-tolerated, aspirin-like drug for the long-term treatment of rheumatoid arthritis.[1][2] Their research was a departure from the then-common approach of screening existing compounds, instead focusing on the rational design and synthesis of novel chemical entities.

After synthesizing and testing hundreds of compounds, their focus narrowed to the arylpropanoic acid class. This led to the patenting of 2-(4-isobutylphenyl)propanoic acid in 1961, a compound that would later be known as ibuprofen.[3] Interestingly, ibuprofen was not the most potent compound the team had synthesized, but it was selected for further development based on its promising balance of efficacy and tolerability in preclinical models.[4] This decision underscored a crucial principle in drug development: the optimal candidate is not always the most potent but the one with the best overall therapeutic profile. Ibuprofen was launched as a prescription drug, Brufen, in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[4]

Unraveling the Mechanism of Action: The Cyclooxygenase Connection

While the therapeutic effects of NSAIDs were well-established, their mechanism of action remained a puzzle until the groundbreaking work of Sir John Vane in 1971.[5] Vane discovered that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, signaling molecules involved in pain, inflammation, and fever.[6] This inhibition was later found to be mediated through the blockade of the enzyme cyclooxygenase (COX).[7][8]

The Discovery of COX Isoforms

A pivotal advancement in the understanding of arylpropanoic acids came with the discovery of two distinct COX isoforms in the early 1990s: COX-1 and COX-2.[7][9][10]

-

COX-1 was identified as a constitutively expressed enzyme present in most tissues, playing a homeostatic role in functions such as protecting the gastric mucosa and maintaining renal blood flow.[7][8]

-

COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][10]

This discovery provided a molecular explanation for both the therapeutic effects and the common side effects of NSAIDs. The anti-inflammatory, analgesic, and antipyretic actions are primarily due to the inhibition of COX-2, while the gastrointestinal side effects are largely a consequence of inhibiting the protective functions of COX-1.[6] Arylpropanoic acids like ibuprofen and naproxen are generally non-selective inhibitors of both COX-1 and COX-2.

Below is a diagram illustrating the role of COX enzymes in the arachidonic acid cascade and the site of action for arylpropanoic acid NSAIDs.

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

Stereochemistry and Activity

Arylpropanoic acids possess a chiral center at the alpha-position of the propionic acid moiety. It was discovered that the (S)-enantiomer is the pharmacologically active form, responsible for inhibiting the COX enzymes, while the (R)-enantiomer is significantly less active.[11][12] Interestingly, many profens, including ibuprofen, undergo in vivo unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer.[13] This metabolic switching effectively doubles the therapeutic dose of the active compound. In contrast, naproxen was one of the first NSAIDs to be marketed as a single (S)-enantiomer.[14]

The Evolution of Synthesis: From Brown to Green Chemistry

The commercial success of ibuprofen and naproxen spurred significant research into optimizing their manufacturing processes. This evolution reflects a broader trend in the pharmaceutical industry towards more efficient and environmentally friendly "green" chemistry.

The Boots Synthesis of Ibuprofen (The "Brown" Process)

The original synthesis of ibuprofen developed by Boots was a six-step process starting from isobutylbenzene.[3][14] While groundbreaking for its time, it had a low atom economy (around 40%), meaning a large proportion of the atoms from the reagents ended up as waste.[15] The process also utilized stoichiometric amounts of reagents like aluminum trichloride, which generated significant waste streams.[15]

Caption: Simplified schematic of the Boots six-step ibuprofen synthesis.

The BHC Synthesis of Ibuprofen (The "Green" Process)

In the 1990s, the BHC (Boots-Hoechst-Celanese) company developed a revolutionary three-step synthesis of ibuprofen.[13][15] This process, which also starts with isobutylbenzene, has a much higher atom economy (around 77%, approaching 99% with recovery of a byproduct) and utilizes catalytic quantities of reagents that can be recovered and reused.[15][16] The BHC process is a landmark example of green chemistry in industrial-scale pharmaceutical manufacturing.

Caption: Simplified schematic of the greener BHC three-step ibuprofen synthesis.

The Syntex Synthesis of Naproxen

The industrial synthesis of naproxen was pioneered by Syntex, starting from 2-naphthol.[4][17] A key challenge in the synthesis of naproxen was the need to produce the single (S)-enantiomer. The classical Syntex process involved a multi-step synthesis to produce a racemic mixture, followed by chiral resolution to isolate the desired (S)-enantiomer.[4][18] Over the years, numerous asymmetric syntheses have been developed to produce (S)-naproxen directly, further improving the efficiency of its production.[4]

Structure-Activity Relationships (SAR)

The extensive research into arylpropanoic acids has led to a well-defined understanding of the structural features required for their anti-inflammatory activity.

-

The Acidic Center: The carboxylic acid group is essential for activity. It is believed to mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of the COX enzymes.

-

The α-Methyl Group: The methyl group at the alpha-position to the carboxylate is crucial. It correctly orients the molecule in the COX active site and increases its potency. The (S)-configuration at this chiral center is required for optimal activity.[11]

-

The Aryl Moiety: A planar or semi-planar aryl group (like a phenyl or naphthyl ring) is necessary. The size and nature of the substituent on this ring can influence the potency and selectivity of the compound. For instance, the methoxy group on the naphthalene ring of naproxen contributes to its high potency.

-

The Linker: The single carbon linker between the aryl group and the chiral center is optimal. Increasing or decreasing the length of this linker generally reduces activity.

Comparative Data of Key Arylpropanoic Acids

The following tables summarize key quantitative data for some of the most widely used arylpropanoic acids, providing a basis for comparison of their pharmacological and pharmacokinetic properties.

Table 1: Comparative In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | Data varies across studies | Data varies across studies | Generally considered non-selective |

| Ketoprofen | Data varies across studies | Data varies across studies | Generally considered non-selective |

| Flurbiprofen | Data varies across studies | Data varies across studies | Generally considered non-selective |

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here are representative values.

Table 2: Comparative Pharmacokinetic Properties

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| Ibuprofen | >80 | >99 | 1.8 - 2.5 |

| Naproxen | 100 | >99 | 12 - 17 |

| Ketoprofen | ~90 | >99 | 1.5 - 2.5 |

| Flurbiprofen | >95 | >99 | ~3.5 |

Key Experimental Protocols

The development and characterization of arylpropanoic acids rely on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental experiments in this field.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component to prostaglandin H₂ (PGH₂). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

Test compound (e.g., ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer according to the supplier's instructions. Prepare a serial dilution of the test compound.

-

Plate Setup (in triplicate):

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin working solution.

-

100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate test compound dilution.

-

-

Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed by 10 µL of Arachidonic Acid working solution to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, taking readings every 30 seconds.

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Correct for background by subtracting the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and robust model for screening the acute anti-inflammatory activity of compounds in vivo.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer (for measuring paw volume)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.

-

Animal Grouping: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control

-

Group II: Test Compound (e.g., Ibuprofen, specify dose)

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Initial Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

Data Analysis:

-

Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (Edema = Vₜ - V₀).

-

Calculate Percentage Inhibition of Edema:

-

% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100

-

-

Statistical Analysis: Compare the mean edema volumes of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The discovery and development of arylpropanoic acid compounds represent a triumph of medicinal chemistry and pharmacology. From the rational design and synthesis of ibuprofen to the elucidation of the COX-1/COX-2 paradigm and the evolution of green manufacturing processes, the story of the profens is one of continuous scientific advancement. These compounds have provided safe and effective relief from pain and inflammation for hundreds of millions of people worldwide.

Research in this area continues, with efforts focused on developing derivatives with improved safety profiles, exploring novel formulations for targeted delivery, and investigating the potential of these compounds in other therapeutic areas, such as oncology.[19][20] The legacy of the arylpropanoic acids serves as a powerful example of how a deep understanding of disease biology, coupled with innovative chemistry, can lead to the development of transformative medicines.

References

-

Halford, G. M., & Lordkipanidzé, M. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 22(6), 419-422. [Link]

- Adams, S. S. (2001). The discovery of ibuprofen. In Ibuprofen (pp. 1-11). CRC Press.

-

Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. [Link]

-

Ha, M., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792. [Link]

-

Wikipedia. (2024). Naproxen. [Link]

- Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.

-

Harrington, P. J. (1996). Twenty Years of Naproxen Technology. IS MUNI. [Link]

-

Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual review of pharmacology and toxicology, 38(1), 97-120. [Link]

-

Central College. (2019, April 11). Ibuprofen Synthesis. Synaptic. [Link]

- Hawkey, C. J. (2001). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. The American journal of managed care, 7(7), 695-703.

- Botting, R. M. (2002). The discovery of celecoxib. Nature Reviews Drug Discovery, 1(11), 849-849.

- Needleman, P., & Isakson, P. C. (1997). The discovery and function of COX-2.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

- Vane, J. R. (2001). The Potential of Selective COX-2 Inhibitors in Inflammatory and Other Diseases. Journal of the Royal Society of Medicine, 94(Suppl 40), 3-10.

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 92, 103224. [Link]

-

Hu, X. Q., et al. (2021). Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. [Link]

-

Wikipedia. (2024). Discovery and development of cyclooxygenase 2 inhibitors. [Link]

-

Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). CYCLOOXYGENASES 1 AND 2. ResearchGate. [Link]

-

Papathanasiou, F., & Tsaoulidis, D. (2023). Commercial industrial synthesis of Naproxen. ResearchGate. [Link]

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Ijppr.Human, 17(4), 540-555.

-

Shaw, N., & Schlitzer, S. (2015). Green Chemistry Synthesis of Naproxen. Slideshare. [Link]

-

Washington University in St. Louis. (2025). The Drug Hunter. Outlook Magazine. [Link]

-

Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Research, 17(9), 1035-1042. [Link]

-

Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

-

Science.gov. (n.d.). ibuprofen ketoprofen naproxen: Topics. [Link]

-

Walsh Medical Media. (2015). Flurbiprofen: A Potent Pain Reliever. [Link]

-

Pyka, A., et al. (2018). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. BioMed Research International. [Link]

-

Pyka, A., et al. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. ResearchGate. [Link]

-

Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 706423. [Link]

- Brune, K. (1994). Pure enantiomers of 2-arylpropionic acids: tools in pain research and improved drugs in rheumatology. European journal of clinical pharmacology, 46(6), 485-491.

-

National Inventors Hall of Fame. (2026). John Nicholson. [Link]

Sources